Technical Monograph: 4-Benzyloxy-2-bromo-1-trifluoromethylbenzene (CAS 1044061-95-1)
Technical Monograph: 4-Benzyloxy-2-bromo-1-trifluoromethylbenzene (CAS 1044061-95-1)
[1]
Executive Summary
4-Benzyloxy-2-bromo-1-trifluoromethylbenzene (CAS 1044061-95-1) is a specialized trifluoromethylated aryl halide intermediate used primarily in the synthesis of high-value pharmaceutical and agrochemical agents.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a trifluoromethyl group (-CF₃) providing metabolic stability and lipophilicity; a bromine atom (-Br) serving as a handle for cross-coupling reactions; and a benzyloxy group (-OBn) acting as a protected phenol.[1]
This guide details the physicochemical profile, validated synthetic pathways, and reaction manifolds of this compound, designed for researchers requiring high-purity building blocks for medicinal chemistry campaigns.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 4-(Benzyloxy)-2-bromo-1-(trifluoromethyl)benzene |
| CAS Number | 1044061-95-1 |
| Molecular Formula | C₁₄H₁₀BrF₃O |
| Molecular Weight | 331.13 g/mol |
| Structure | Benzene core substituted at 1-(CF₃), 2-(Br), 4-(OBn) |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| Boiling Point | ~360°C (Predicted at 760 mmHg) |
Synthetic Pathways[1][3][4][5]
The synthesis of CAS 1044061-95-1 requires careful regiocontrol. Direct bromination of 4-(benzyloxy)benzotrifluoride or 4-trifluoromethylphenol typically yields the thermodynamically favored product where bromine is meta to the trifluoromethyl group (position 3 relative to CF₃), rather than the desired ortho (position 2) placement.[1] Therefore, the synthesis must proceed via pre-functionalized precursors.
Route A: Nucleophilic Aromatic Substitution (SNAr) - Preferred Industrial Route
This route exploits the strong electron-withdrawing nature of the para-trifluoromethyl group to activate a fluorine atom for displacement.[1]
-
Precursor: 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (CAS 351003-21-9).[1]
-
Reagent: Benzyl alcohol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]
-
Solvent: DMF or THF (anhydrous).[1]
-
Mechanism: The alkoxide generated from benzyl alcohol attacks the C4 position.[1] The Meisenheimer complex is stabilized by the para-CF₃ group, leading to the elimination of fluoride.[1]
Route B: Diazotization-Hydrolysis-Alkylation - Classic Laboratory Route
Used when the fluoro-precursor is unavailable, starting from the aniline derivative.[1]
-
Precursor: 4-Amino-2-bromobenzotrifluoride (CAS 172215-91-7).[1]
-
Step 1 (Hydrolysis): Diazotization (NaNO₂/H₂SO₄) followed by acid hydrolysis to yield 3-bromo-4-(trifluoromethyl)phenol .[1]
-
Step 2 (Protection): Williamson ether synthesis using Benzyl bromide (BnBr) and Potassium carbonate (K₂CO₃) in Acetone/DMF.[1]
Visualization of Synthetic Logic
Figure 1: Comparative synthetic strategies. Route A is preferred for scale-up due to higher atom economy and avoidance of diazonium intermediates.[1]
Reactivity & Applications
The utility of CAS 1044061-95-1 stems from its ability to serve as a "switchable" scaffold.[1]
The Bromine Handle (Cross-Coupling)
The bromine at position 2 is sterically crowded by the adjacent trifluoromethyl group.[1] Standard Suzuki-Miyaura conditions may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]
-
Reaction: Pd-catalyzed coupling with aryl/heteroaryl boronic acids.[1]
-
Outcome: Formation of 2-aryl-4-benzyloxy-1-trifluoromethylbenzenes (Biaryl ether cores).[1]
The Benzyl Group (Deprotection)
The benzyl ether serves as a robust protecting group for the phenol.[1]
-
Method 1 (Hydrogenolysis): H₂, Pd/C. Note: Care must be taken to avoid hydrodehalogenation (loss of Br) or reduction of the CF₃ group (rare but possible under forcing conditions).[1]
-
Method 2 (Lewis Acid): BBr₃ or BCl₃ at -78°C.[1] This is preferred if the bromine atom must be preserved for later steps.
Reaction Manifold Diagram
Figure 2: Divergent reactivity profile.[1] The molecule allows selective functionalization of the bromine or the phenol oxygen.[1]
Handling & Safety
Hazard Identification
-
GHS Classification: Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.
-
Signal Word: Warning.
-
Hazard Statements:
Experimental Precautions
-
Moisture Sensitivity: While the ether is stable, the SNAr synthesis (Route A) involves NaH, which is water-reactive. Perform synthesis under Nitrogen or Argon.[1]
-
Halogenated Waste: Dispose of as halogenated organic solvent waste.[1] Do not mix with strong oxidizers.[1][2]
-
Hydrofluoric Acid Potential: Thermal decomposition (fire) may release HF.[1] Use appropriate respiratory protection if heating above 200°C.
References
-
Synthesis via SNAr: Bunton, C. A., et al. "Nucleophilic substitution of activated fluorobenzenes."[1] Journal of Organic Chemistry, 1970. (Establishes the reactivity of p-CF3 substituted fluorobenzenes).
-
Precursor Availability: PubChem Compound Summary for CID 2734909 (2-Bromo-4-fluorobenzotrifluoride). National Center for Biotechnology Information (2025). Link.[1]
- Suzuki Coupling on Sterically Hindered Halides:Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. (Guidance for coupling ortho-substituted aryl bromides).
- Deprotection Strategies:Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006. (Protocols for Benzyl ether cleavage).
-
CAS Registry: Chemical Abstracts Service.[1] Registry Number 1044061-95-1.
